5-(2,4-二氯苯基)-1,3,4-噁二唑-2-硫醇

描述

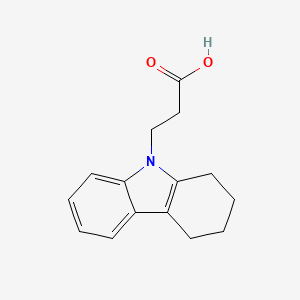

5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can impart significant chemical properties to the molecule.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was achieved through a ring-closing reaction of isoniazide with carbon bisulfide, which is a nucleophilic addition mechanism . Similarly, other derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-thiol, were synthesized from benzoic acids converted into esters and then hydrazides . These methods could be adapted to synthesize the compound by substituting the appropriate chlorophenyl precursor.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group . Density Functional Theory (DFT) calculations are often employed to study the electronic properties, such as the Frontier molecular orbitals and Molecular Electrostatic Potential maps, which can provide insights into the reactivity and stability of the molecules .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group (-SH) in these compounds can act as a nucleophile, allowing for further chemical modifications. For instance, the compound 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] was used as a condensing agent for the synthesis of amides, esters, and other derivatives under mild conditions . The reactivity of the thiol group also contributes to the antioxidant properties of these compounds, as demonstrated by the radical scavenging activities of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine can enhance the polarizability and hyperpolarizability of the molecule, which are important parameters in nonlinear optical (NLO) materials . The thermal stability of these compounds is also of interest, with some derivatives decomposing at temperatures around 506 degrees Celsius . The antioxidant activity of these compounds can be attributed to the presence of the thiol group, which imparts a significant reducing potential .

科学研究应用

抗氧化潜力

5-(2,4-二氯苯基)-1,3,4-噁二唑-2-硫醇及其衍生物已经展示出显著的抗氧化性能。一项研究突出了类似化合物5-[(4-氯苯氧)甲基]-1,3,4-噁二唑-2-硫醇的自由基清除和内源性防御系统诱导活性。这种化合物在各种测定中显示出相当的抗氧化活性,表明其作为氧化应激保护剂的潜力(Shehzadi et al., 2018)。

抗炎活性

一些5-(2,4-二氯苯基)-1,3,4-噁二唑-2-硫醇的衍生物已被合成并评估其抗炎性能。例如,Koksal等人(2008年)和Koksal等人(2013年)合成的化合物在某些情况下显示出显著的抗炎活性,与标准药物相当。这些发现暗示了这些衍生物在抗炎药物治疗中的潜在用途(Koksal et al., 2008),(Koksal et al., 2013)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as dichloro-substituted aminochalcones, have shown potential antitrypanosomiasis activity . These compounds interact with protein targets of the evolutionary cycle of T. cruzi, a parasite responsible for Chagas disease .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets to inhibit their function . For instance, dichloro-substituted aminochalcones have been found to act on the active site of the CYP51 receptor, establishing a stable complex with the target .

Biochemical Pathways

Similar compounds have been found to affect the life cycle ofT. cruzi , suggesting that this compound may also interfere with the biochemical pathways of this parasite.

Pharmacokinetics

Predictive pharmacokinetics of similar compounds suggest an alignment between permeability and hepatic clearance, although they present low metabolic stability . This indicates that the compound may be rapidly absorbed and distributed in the body, but may also be quickly metabolized and eliminated.

Result of Action

Similar compounds have shown effectiveness against trypomastigotes, a form ofT. cruzi . This suggests that the compound may have potential antiparasitic effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and presence of other substances .

属性

IUPAC Name |

5-(2,4-dichlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS/c9-4-1-2-5(6(10)3-4)7-11-12-8(14)13-7/h1-3H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACHYNPZYGPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350602 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23288-92-8 | |

| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)